REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[CH:7]=[C:6]([Cl:11])[C:5]=1[NH2:12].[OH-].[K+].Cl>CO>[NH2:12][C:5]1[C:6]([Cl:11])=[CH:7][C:8]([I:10])=[CH:9][C:4]=1[C:3]([OH:13])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
526 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1)I)Cl)N)=O
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated in an oil bath at 45° C. for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by vacuum filtration
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
Acetone was added to the residue
|
Type
|
CUSTOM
|
Details
|
the insoluble white precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.68 mmol | |
AMOUNT: MASS | 500 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |